4-Chloro-19-nortestosterone acetate
Description
Structure
3D Structure
Properties
CAS No. |
1164-99-4 |
|---|---|
Molecular Formula |
C20H27ClO3 |
Molecular Weight |
350.9 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-4-chloro-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C20H27ClO3/c1-11(22)24-18-8-6-16-14-3-4-15-12(5-7-17(23)19(15)21)13(14)9-10-20(16,18)2/h12-14,16,18H,3-10H2,1-2H3/t12-,13-,14-,16+,18+,20+/m1/s1 |
InChI Key |
FNMAFGQVNCRKGS-JZQWUOKRSA-N |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34)Cl)C |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@H]34)Cl)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34)Cl)C |
Other CAS No. |
1164-99-4 |
Synonyms |
4-chloro-19-nortestosterone acetate NCITA cpd |
Origin of Product |
United States |
Analytical Methodologies for the Detection and Characterization of 4 Chloro 19 Nortestosterone Acetate
Chromatographic Techniques for Steroid Analysis
Chromatography is a fundamental separation technique that plays a pivotal role in the analysis of steroids. The structural similarity among different steroid compounds necessitates high-resolution separation methods to ensure accurate identification and quantification.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of various classes of drugs, including steroids. oup.com It offers a viable alternative to gas chromatography, particularly for compounds that are thermally labile or require derivatization for GC analysis. oup.com HPLC methods, especially when coupled with tandem mass spectrometry (LC-MS/MS), are considered a reference standard for the analysis of steroid hormones in serum. nih.gov
Different methods are used for the analysis of AAS in various formulations, including HPLC with diode-array detection (HPLC-DAD). unb.br For instance, HPLC can be used to identify steroids like hydrocortisone (B1673445) acetate (B1210297), dexamethasone (B1670325), and betamethasone (B1666872) in cosmetic products. asean.org The separation of testosterone-related compounds, such as 11-ketotestosterone (B164220) and 19-nortestosterone, has been achieved in under two minutes using specialized HPLC columns, demonstrating the potential for high sample throughput. chromatographyonline.com
While traditional HPLC methods can have analysis times ranging from four to twelve minutes for steroids, advancements in column technology continue to improve separation efficiency and speed.
Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
Gas chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is a cornerstone for steroid analysis and has been for decades. nih.govmdpi.com It is a standard and universal analytical tool known for its high reproducibility, sensitivity, and the availability of extensive mass spectral libraries. mdpi.com For the analysis of anabolic steroids, GC-MS is frequently employed, often requiring a derivatization step to convert the steroids into more volatile and thermally stable compounds. mdpi.comnih.gov Trimethylsilylation is a common derivatization technique used for this purpose. nih.govmdpi.com
The analysis of anabolic androgenic steroids (AASs) by GC-MS allows for the investigation of their chromatographic properties and mass spectrometric fragmentation patterns, which is crucial for their identification. nih.gov Studies have detailed GC-MS methods for screening a wide range of anabolic steroids, including those banned by the International Olympic Committee. nih.gov These methods typically involve extraction of the steroids from a sample matrix, derivatization, and then analysis by GC-MS, often using selected ion monitoring (SIM) for enhanced specificity. nih.gov
Comprehensive two-dimensional gas chromatography (GCxGC) offers even greater resolving power than conventional GC, making it a powerful tool for separating complex mixtures of steroids.
Thin-Layer Chromatography (TLC) in Steroid Profiling
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile method for the qualitative analysis of steroids. analis.com.my It allows for the simultaneous analysis of multiple samples and is compatible with various detection procedures. TLC has been successfully applied to the analysis of natural and synthetic steroids in a variety of samples, including pharmaceuticals, biological specimens like urine and blood, and plant products. researchgate.net
The technique is particularly useful as a screening method due to its ability to handle many samples quickly at a relatively low cost. researchgate.net The detection limits for steroids using modern TLC are often in the low nanogram range, and quantitative analysis can be performed using densitometry. The choice of the mobile phase is critical for achieving good separation of steroid isomers, and various solvent systems have been developed for this purpose. researchgate.net For example, a mixture of hexane (B92381) and ethyl acetate has been used for the separation of cholesterol and related steroids. researchgate.net
Supercritical Fluid Chromatography (SFC) and Convergence Chromatography (CC) for Steroids
Supercritical Fluid Chromatography (SFC) is an analytical technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. oup.com SFC combines some of the advantages of both GC and HPLC, offering GC-like separation efficiencies and HPLC-like mobile phase solvent strengths. oup.com This makes it well-suited for the analysis of a wide range of compounds, including thermally labile and polar drugs like steroids. oup.com
Recent advancements have led to the development of ultra-high performance supercritical fluid chromatography (UHPSFC), which combines the high resolution of GC with the high-throughput capabilities of UHPLC. nih.gov UHPSFC coupled with tandem mass spectrometry (UHPSFC-MS/MS) has shown great potential for clinically relevant steroid analysis. nih.gov
Convergence Chromatography (CC), a modern form of SFC, utilizes liquid CO2 as the primary mobile phase and offers rapid and precise analyses for structurally related compounds like steroids. selectscience.net This technique can significantly reduce analysis and sample preparation time, as well as solvent costs. CC, when coupled with mass spectrometry, is essential for the analysis of steroids due to their structural similarity, which often makes their separation challenging even with the selectivity of MS detection.
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of steroids. When combined with chromatographic separation techniques (hyphenated techniques), it provides a powerful platform for steroid metabolite profiling.
GC-MS and LC-MS/MS for Steroid Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a "gold standard" in steroid profiling, valued for its ability to provide detailed structural information through reproducible fragmentation patterns, especially with electron impact (EI) ionization. mdpi.commdpi.com It is a highly sensitive and specific method for detecting steroid metabolites in various biological matrices. nih.gov For instance, GC-MS has been instrumental in identifying the urinary metabolites of 19-nortestosterone. nih.gov The analysis of 4-Chloro-19-nortestosterone acetate and its metabolites also heavily relies on GC-MS after derivatization. ugent.be Studies have shown that after administration, the majority of its metabolites are excreted in the glucuronide fraction. ugent.be
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a dominant technique for steroid hormone analysis in recent years. mdpi.com Its advantages include faster analysis times, high specificity, and the ability to analyze a large number of samples with minimal sample preparation. mdpi.com LC-MS/MS methods are considered the reference standard for serum steroid hormone analysis and are crucial for the simultaneous quantification of multiple steroid hormones. nih.govnih.govresearchgate.net The high sensitivity of LC-MS/MS allows for the detection of anabolic agents at very low concentrations. apro-s.comdshs-koeln.de For example, methods have been developed to analyze 19-norandrosterone (B1242311) at levels of 1 ng/mL in urine. dshs-koeln.de
The combination of these powerful analytical techniques enables comprehensive profiling of steroid metabolites, which is essential for understanding their metabolic pathways and for detecting their illicit use.
Table of Research Findings on Analytical Methodologies
| Analytical Technique | Key Findings for Steroid Analysis | Relevant Compounds |
| HPLC | Enables separation of testosterone-related compounds in under 2 minutes. chromatographyonline.com | 11-ketotestosterone, 19-nortestosterone, Epitestosterone |
| GC-MS | A "gold standard" for steroid profiling, often requiring derivatization. mdpi.commdpi.com Used to identify urinary metabolites of 19-nortestosterone. nih.gov | Anabolic Androgenic Steroids, 19-nortestosterone metabolites |
| TLC | Cost-effective screening method with detection limits in the low nanogram range. | Natural and synthetic steroids |
| SFC/CC | Offers rapid and precise analysis of structurally related steroids. selectscience.net UHPSFC-MS/MS shows high potential for clinical steroid analysis. nih.gov | Endogenous steroids |
| LC-MS/MS | Reference standard for serum steroid hormone analysis. nih.gov Enables simultaneous quantification of multiple steroids with high sensitivity. nih.govresearchgate.net | Steroid hormones, Anabolic agents |
High-Resolution Mass Spectrometry (HRMS) for Steroid Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of steroids like this compound due to its ability to provide highly accurate mass measurements. This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence, which is a critical first step in its identification. For this compound, with a molecular formula of C₂₀H₂₇ClO₃, HRMS can distinguish its mass from other compounds with the same nominal mass but different elemental formulas. nih.govfda.gov
The high resolving power of HRMS is also essential for separating the analyte signal from matrix interferences, which is particularly important when analyzing complex biological samples. In the context of steroid analysis, HRMS coupled with techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS) enables the confident identification of metabolites, even at trace levels. nih.gov The accurate mass data obtained can be used to propose chemical formulas for unknown metabolites of this compound. nih.gov
Key Features of HRMS in Steroid Analysis:
| Feature | Benefit for this compound Analysis |
| High Mass Accuracy | Enables confident determination of the elemental composition (C₂₀H₂₇ClO₃). nih.govfda.gov |
| High Resolving Power | Separates the analyte from co-eluting matrix components, increasing specificity. |
| Sensitivity | Allows for the detection of low concentrations of the parent compound and its metabolites. |
| Versatility | Can be coupled with various separation techniques like LC and GC. nih.gov |
Electron-Activated Dissociation (EAD) in Steroid Structural Characterization
Electron-Activated Dissociation (EAD) is a sophisticated fragmentation technique in mass spectrometry that provides detailed structural information, which is often unattainable with conventional collision-induced dissociation (CID). EAD utilizes electrons to induce fragmentation, leading to unique cleavage patterns that can help in the comprehensive characterization of a molecule's structure. sciex.comnih.gov This is particularly valuable for steroids, which often exhibit complex structures and numerous isomers. metabolomics.blog
For this compound, EAD can provide crucial information for:
Distinguishing Isomers: EAD is capable of differentiating between stereoisomers and positional isomers, a significant challenge in steroid analysis. metabolomics.blogsepscience.com
Elucidating Fragmentation Pathways: It can break strong C-C bonds within the steroid's ring structure, providing a more complete picture of its architecture. metabolomics.blog
Characterizing Modifications: EAD is effective in identifying and locating modifications, such as the acetate group in this compound.
The use of EAD can lead to higher confidence in the structural annotation of steroids and their metabolites in complex biological matrices. nih.gov
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) in Steroid Elucidation
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) stands out for its unparalleled mass resolving power and accuracy. nih.govnih.gov This technique traps ions in a magnetic field, where their cyclotron frequency is measured to determine their mass-to-charge ratio with extreme precision. yale.eduwikipedia.org
In the analysis of this compound, FT-ICR-MS offers significant advantages:
Unambiguous Identification: The ultra-high resolution can separate isobars and isotopes, providing unambiguous identification of the target compound in highly complex samples. wikipedia.orgmdpi.com
Isotopic Fine Structure: The high resolving power allows for the analysis of the isotopic fine structure, further confirming the elemental composition.
Non-destructive Analysis: Ions are detected without being destroyed, allowing for multiple experiments (MSn) on the same trapped ions to gain more profound structural insights. yale.edu
The exceptional performance of FT-ICR-MS makes it a powerful, albeit specialized, tool for the definitive structural elucidation of steroids like this compound, especially in research settings where detailed molecular characterization is paramount. mdpi.com
Ion Mobility Spectrometry (IMS) Coupled with Mass Spectrometry for Isomer Separation
The analysis of steroids is often complicated by the existence of numerous isomers with identical masses. nih.gov Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IMS-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion, allowing for the separation of these challenging isomers. bohrium.comresearchgate.net
When analyzing this compound, IMS-MS can:
Separate Isomers: It can distinguish between different stereoisomers and structural isomers that are not separable by chromatography or mass spectrometry alone. nih.govbohrium.com
Provide Collision Cross Section (CCS) Data: The CCS is a physicochemical property that is related to the ion's structure in the gas phase. This information can be used as an additional identifying parameter, increasing the confidence of compound identification. researchgate.netnih.gov
Enhance Peak Capacity: The combination of liquid chromatography, ion mobility, and mass spectrometry (LC-IMS-MS) provides a powerful three-dimensional separation, significantly enhancing the ability to resolve individual components in a complex mixture. nih.gov
Studies have shown that IMS can effectively separate various steroid isomers, and this capability would be directly applicable to resolving this compound from other closely related steroidal compounds. bohrium.comresearchgate.net
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Steroid Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules. While mass spectrometry provides information on the mass and elemental composition, NMR reveals the precise arrangement of atoms within a molecule. For a complex steroidal structure like this compound, NMR is essential for unambiguous structure confirmation. nih.gov
Different NMR experiments provide specific structural details:
¹H NMR: Provides information about the number and environment of hydrogen atoms.
¹³C NMR: Reveals the number and type of carbon atoms.
2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish the connectivity between atoms, allowing for the complete assembly of the molecular structure.
Sample Preparation and Derivatization for Analysis
Effective sample preparation is a critical step in the analysis of steroids from biological matrices to remove interferences and concentrate the analyte. For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often a necessary step. researchgate.net
The primary goals of derivatization in steroid analysis are to:
Increase Volatility: Steroids are often not volatile enough for GC analysis. Derivatization replaces polar functional groups with less polar ones, increasing their volatility. researchgate.net
Improve Thermal Stability: Derivatization protects thermally labile groups from degradation at the high temperatures used in the GC inlet and column. researchgate.net
Enhance Mass Spectrometric Detection: Derivatives can produce more characteristic fragmentation patterns, aiding in identification and quantification. researchgate.net
For LC-MS analysis, derivatization is less common but can be used to improve ionization efficiency and, therefore, sensitivity. researchgate.net
Common Derivatization Strategies for Steroids:
| Derivatization Reagent | Target Functional Group | Purpose |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl, Keto | Forms trimethylsilyl (B98337) (TMS) ethers/enols for GC-MS analysis. acs.orgnih.gov |
| Heptafluorobutyric anhydride (B1165640) (HFBA) | Hydroxyl | Forms heptafluorobutyryl esters for GC-MS with electron capture detection. nih.gov |
| Hydroxylamine (B1172632) | Carbonyl | Forms oximes to improve chromatographic properties and for LC-MS analysis. nih.gov |
For this compound, a common approach for GC-MS analysis would involve hydrolysis of the acetate ester followed by silylation of the hydroxyl group and the enolized keto group to produce a volatile and stable derivative. nih.gov
Extraction Procedures for Steroids from Complex Matrices
The initial and critical step in the analysis of this compound from biological samples like urine, blood, or tissue is the extraction of the target analyte from the complex matrix. These matrices contain numerous interfering substances that can obscure the detection of the steroid. Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov
Liquid-Liquid Extraction (LLE): This classic technique involves the partitioning of the analyte between two immiscible liquid phases. For steroids, this often entails an initial hydrolysis step, particularly for urine samples, to cleave conjugated metabolites (glucuronides or sulfates) back to their free form. mdpi.com This is typically achieved by enzymatic hydrolysis using β-glucuronidase. oup.comnih.gov Following hydrolysis, the sample is often extracted with an organic solvent such as diethyl ether or n-hexane. mdpi.comnih.gov The efficiency of LLE can be influenced by the pH of the aqueous phase, which is adjusted to optimize the partitioning of the specific steroid. mdpi.com
Solid-Phase Extraction (SPE): SPE has become a dominant technique for cleaning up and concentrating analytes from complex samples. nih.gov It utilizes a solid sorbent material, often packed in a cartridge, to selectively retain the analyte of interest while allowing interfering compounds to pass through. For steroid analysis, reversed-phase sorbents like C18 are commonly used. nih.gov The process involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the purified analyte with a suitable solvent. nih.gov SPE offers advantages over LLE, including higher recovery rates, better reproducibility, and reduced solvent consumption. oup.com Automated SPE systems further enhance throughput and reduce manual labor. oup.com
A comparison of common extraction techniques is presented in the table below.
| Extraction Technique | Principle | Common Solvents/Sorbents | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Diethyl ether, n-hexane, ethyl acetate. nih.govmdpi.com | Simple, well-established. | Can be labor-intensive, may use large volumes of organic solvents, potential for emulsion formation. |
| Solid-Phase Extraction (SPE) | Selective retention of analyte on a solid sorbent. | C18, polymeric reverse phase cartridges. nih.govmdpi.com | High recovery, good reproducibility, easily automated, less solvent usage. oup.com | Can be more expensive than LLE, method development may be required. |
Chemical Derivatization Strategies for Enhanced Detection
Due to the chemical nature of steroids like this compound, direct analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) can be challenging. nih.gov Derivatization is a crucial step employed to improve the volatility, thermal stability, and chromatographic behavior of these compounds, as well as to enhance their ionization efficiency for mass spectrometric detection. nih.govresearchgate.net
Silylation: This is one of the most common derivatization methods for steroids, involving the replacement of active hydrogens (in hydroxyl and keto groups) with a trimethylsilyl (TMS) group. nih.govsigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used, often in combination with a catalyst such as ammonium (B1175870) iodide (NH4I) and dithiothreitol (B142953) (DTT). nih.gov The resulting TMS derivatives are more volatile and produce characteristic mass spectra.
Acylation: This process introduces an acyl group, often from reagents like heptafluorobutyric anhydride (HFBA). nih.gov HFBA is particularly useful as it creates derivatives that are more volatile than their parent compounds and can improve chromatographic separation. nih.gov
Oximation: For steroids containing keto groups, oximation is a common derivatization strategy. Reagents like hydroxylamine or O-methyl-hydroxylamine react with the carbonyl group to form oxime derivatives. researchgate.net This introduction of a nitrogen atom can significantly improve the sensitivity of detection in certain mass spectrometry techniques. researchgate.net
Girard's Reagents: Girard's reagents, such as Girard's Reagent T (GRT) and Girard's Reagent P (GRP), are specifically used to derivatize carbonyl groups in steroids. researchgate.netnih.gov This derivatization introduces a quaternary ammonium group, which greatly enhances ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS). researchgate.net
The table below summarizes common derivatization reagents and their applications in steroid analysis.
| Derivatization Reagent | Target Functional Group | Purpose | Analytical Technique |
| MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | Hydroxyl, Keto (enolizable) | Silylation: Increases volatility and thermal stability. nih.gov | GC-MS nih.gov |
| HFBA (Heptafluorobutyric anhydride) | Hydroxyl | Acylation: Increases volatility and improves chromatography. nih.gov | GC-MS nih.gov |
| Hydroxylamine / O-methyl-hydroxylamine | Carbonyl (Keto) | Oximation: Forms oximes, introduces nitrogen to enhance sensitivity. researchgate.net | LC-MS researchgate.net |
| Girard's Reagent T (GRT) / P (GRP) | Carbonyl (Keto) | Forms hydrazones, introduces a charged group to enhance ionization. researchgate.netnih.gov | LC-MS/MS researchgate.netnih.gov |
| 2-Hydrazino-1-methylpyridine (HMP) | Carbonyl (Keto) | Forms hydrazones, significantly enhances sensitivity in ESI-MS. mdpi.com | LC-MS/MS mdpi.com |
Quantitative Analytical Approaches
Accurate quantification of this compound is essential, particularly in regulatory contexts like anti-doping. Isotope dilution mass spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis.
Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the use of a stable isotope-labeled internal standard of the analyte. nih.gov For the quantification of this compound, a known amount of its isotopically labeled analogue (e.g., containing deuterium (B1214612) or carbon-13) would be added to the sample at the beginning of the analytical procedure. nih.gov
The fundamental principle of IDMS is that the unlabeled (native) analyte and the labeled internal standard behave almost identically during extraction, cleanup, derivatization, and chromatographic separation. nih.gov Any losses of the analyte during sample preparation will be mirrored by proportional losses of the internal standard.
In the mass spectrometer, the native analyte and the labeled internal standard are distinguished by their difference in mass-to-charge ratio (m/z). nih.gov By measuring the ratio of the signal intensity of the native analyte to that of the labeled internal standard, the concentration of the native analyte in the original sample can be calculated with high accuracy, as the ratio is independent of sample recovery. nih.govcapes.gov.br
IDMS methods have been successfully developed for the quantification of various steroids in complex matrices like urine and serum. nih.govresearchgate.net The use of isotope-labeled internal standards corrects for matrix effects and variations in instrument response, leading to highly reliable and reproducible results. nih.gov
The table below outlines the key steps and principles of IDMS for steroid quantification.
| Step | Description | Rationale |
| 1. Internal Standard Addition | A precisely known amount of a stable isotope-labeled version of the analyte is added to the sample. nih.gov | The labeled standard acts as a tracer throughout the analytical process. |
| 2. Sample Preparation | The sample undergoes extraction, cleanup, and often derivatization. nih.govnih.gov | The native analyte and the labeled standard experience the same procedural losses. |
| 3. Chromatographic Separation | The sample extract is injected into a chromatograph (GC or LC) to separate the analyte from other components. nih.gov | The native and labeled analytes co-elute or have very similar retention times. |
| 4. Mass Spectrometric Detection | The mass spectrometer detects and measures the signal intensities of the native analyte and the labeled internal standard at their specific m/z values. nih.gov | The mass difference allows for their distinct detection. |
| 5. Quantification | The concentration of the native analyte is calculated based on the measured ratio of the signal intensities of the native and labeled compounds and the known amount of the added internal standard. nih.gov | The ratio measurement corrects for variations in sample recovery and instrument response, ensuring high accuracy. |
Molecular Interactions and Structure Activity Relationships of 4 Chloro 19 Nortestosterone Acetate Derivatives
Structural Modifications and Receptor Binding
The specific arrangement of atoms and functional groups on the steroid nucleus dictates how it interacts with its target receptors, primarily the androgen receptor (AR).
Influence of C-19 Demethylation on Steroid Properties
The removal of the methyl group at the C-19 position, a defining feature of 19-nortestosterone derivatives like nandrolone (B1676933), significantly impacts the steroid's properties. wikipedia.orgprepcoachuk.com This modification, which differentiates 19-nortestosterone from testosterone (B1683101), generally leads to a higher anabolic-to-androgenic ratio. prepcoachuk.com The absence of the C-19 methyl group can decrease aromatization, the process that converts androgens to estrogens, and may also introduce progestogenic activity. wikipedia.org
Studies have shown that the elimination of the 19-methyl group can lead to increased binding to the androgen receptor. nih.gov For instance, in tissues with low levels of the 5α-reductase enzyme, such as skeletal muscle, 19-nortestosterone (nandrolone) exhibits a higher affinity for the androgen receptor compared to testosterone, contributing to its pronounced myotropic (anabolic) activity. nih.govnih.gov The demethylation process itself has been observed to occur in stored urine samples, where endogenous steroids can be converted to 19-norsteroids. nih.gov
| Property | Testosterone (with C-19 Methyl) | 19-Nortestosterone (without C-19 Methyl) | Reference |
|---|---|---|---|
| Anabolic-to-Androgenic Ratio | Lower | Higher | prepcoachuk.com |
| Aromatization to Estrogen | Higher | Lower | wikipedia.org |
| Progestogenic Activity | Minimal | Can be conferred | wikipedia.org |
| AR Affinity (in skeletal muscle) | Lower | Higher | nih.govnih.gov |
Impact of C-17β-Hydroxy Function and Esterification on Hormonal Activity
The hydroxyl group at the C-17β position is crucial for the androgenic and anabolic activity of steroids. nih.gov This functional group is a key site for metabolism by 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes, which regulate the levels of active androgens and estrogens in various tissues. nih.gov
Esterification of the C-17β hydroxyl group, as seen in 4-Chloro-19-nortestosterone acetate (B1210297), is a common strategy to modify the pharmacokinetic profile of a steroid. wikipedia.org Attaching an ester, such as acetate, increases the lipophilicity of the compound. wikipedia.org This modification is known to prolong the steroid's activity by allowing for a slower release from an oil-based depot when administered via intramuscular injection. wikipedia.org While esterification at C-17β is a primary determinant of the duration of action, the free steroid must be released for it to bind to the androgen receptor and exert its biological effects. Studies on testosterone derivatives have shown that modifications at this position can significantly influence their interaction with various receptors. researchgate.net
Effects of Chlorine Substitution on Steroid Activity Profiles
The introduction of a chlorine atom at the C-4 position of the steroid nucleus, as in 4-chlorotestosterone, has been shown to enhance the anabolic potency of androgenic steroids. acs.org Computational studies predict that C-4 chlorination is a likely outcome of the reaction of steroidal enones with chlorine. acs.orgacs.org This substitution can influence the electronic properties of the steroid molecule, potentially altering its interaction with target receptors and enzymes. For example, 4-chlorotestosterone acetate has been observed to increase the phagocytic activity of human monocytes. nih.gov The presence of halogen atoms in steroid structures can lead to diverse pharmacological profiles. nih.gov
| Steroid | Observed Effect of C-4 Chlorination | Reference |
|---|---|---|
| Androgenic Steroids | Increased anabolic potency | acs.org |
| 4-Chlorotestosterone acetate | Increased phagocytic activity of human monocytes | nih.gov |
Interaction with Steroidogenic Enzymes and Other Proteins
The biological effects of 4-Chloro-19-nortestosterone acetate are not solely determined by its interaction with the androgen receptor but also by its interplay with various enzymes and other proteins.
Modulation of Androgen Receptor Binding by 19-Nortestosterone Derivatives
Derivatives of 19-nortestosterone exhibit a range of binding affinities for the androgen receptor (AR). nih.govacs.org Studies comparing testosterone and 19-nortestosterone have revealed important differences in their interaction with the AR, particularly after metabolism. nih.gov While both are substrates for the 5α-reductase enzyme, the resulting metabolites have markedly different AR affinities. 5α-dihydrotestosterone (DHT) binds to the AR with significantly higher affinity than 5α-dihydro-19-nortestosterone (DHN). nih.govnih.gov This difference is thought to contribute to the lower androgenicity of 19-nortestosterone derivatives compared to testosterone derivatives. nih.gov
In tissues where 5α-reductase activity is low, such as skeletal muscle, the parent compound, 19-nortestosterone, binds to the AR with a higher affinity than testosterone, which helps to explain its potent anabolic effects. nih.govnih.gov Therefore, the tissue-specific metabolism of 19-nortestosterone derivatives plays a crucial role in modulating their AR-mediated activity.
| Compound | Relative Binding Affinity to Androgen Receptor | Reference |
|---|---|---|
| 5α-Dihydrotestosterone (DHT) | Highest | nih.govnih.gov |
| 19-Nortestosterone | Higher than Testosterone (in tissues with low 5α-reductase) | nih.gov |
| Testosterone | Lower than DHT and 19-Nortestosterone | nih.gov |
| 5α-Dihydro-19-nortestosterone (DHN) | Lowest | nih.govnih.gov |
Interaction with Enzymes Involved in Xenobiotic Metabolism (e.g., Glutathione (B108866) S-transferase, Human N-acetyltransferase 2)
The biotransformation of synthetic steroids like this compound is a critical determinant of their activity and clearance from the body. This process often involves Phase I and Phase II metabolic reactions. While direct metabolic studies on this compound are not extensively documented in public literature, its interaction with key Phase II xenobiotic-metabolizing enzymes can be inferred from the established roles of these enzymes in steroid and xenobiotic metabolism.
Glutathione S-transferases (GSTs) are a major family of Phase II detoxification enzymes that catalyze the conjugation of the endogenous antioxidant glutathione (GSH) to a wide variety of electrophilic substrates, including xenobiotics and endogenous compounds. diva-portal.orgxcode.life This conjugation increases the water solubility of the compounds, neutralizing their electrophilic sites and facilitating their excretion. diva-portal.orgnih.gov GSTs are found in many species and tissues, with high concentrations in the liver. diva-portal.orgwashington.edu
While some GSTs play a role in the biosynthesis of steroid hormones like progesterone (B1679170) and testosterone precursors, their primary function in this context is detoxification. diva-portal.org Studies have demonstrated that steroids containing specific structural features, such as double bonds, can undergo glutathione conjugation. nih.gov For a compound like this compound, the α,β-unsaturated ketone in the A-ring represents a potential site for nucleophilic attack by glutathione, a reaction that GSTs can catalyze. This would represent a key step in its detoxification and elimination pathway. xcode.life
Human N-acetyltransferase 2 (NAT2) is another crucial Phase II enzyme responsible for the metabolism of various drugs and foreign substances (xenobiotics) by transferring an acetyl group from acetyl-CoA to the molecule. youtube.comcreative-proteomics.com This process, known as N-acetylation, generally renders the compounds more water-soluble for excretion. youtube.com Genetic variations in the NAT2 gene lead to different rates of metabolism, classifying individuals as rapid, intermediate, or slow acetylators, which can impact the efficacy and toxicity of certain drugs. youtube.com
The acetylation of steroid-like molecules has been identified as a potential detoxification pathway. nih.gov While N-acetylation typically occurs on compounds with aromatic amine or hydrazine (B178648) groups, certain steroid precursors have been shown to be acetylated by related enzymes in lower organisms as a mechanism for detoxification and excretion. nih.gov Following the potential initial conjugation of this compound with glutathione, the resulting conjugate is typically processed further. The mercapturic acid pathway involves the sequential cleavage of glutamate (B1630785) and glycine (B1666218) residues, leaving a cysteine conjugate that can then be N-acetylated to form a mercapturic acid, the final excretable product. nih.gov Therefore, while NAT2 may not interact directly with the parent steroid, it plays a critical role in the terminal step of the glutathione conjugation pathway.
Table 1: Functions of Key Xenobiotic-Metabolizing Enzymes
| Enzyme Family | Primary Function | Role in Steroid Metabolism |
| Glutathione S-transferases (GSTs) | Catalyze the conjugation of glutathione (GSH) to electrophilic compounds, increasing water solubility for excretion. diva-portal.orgxcode.life | Detoxification of reactive steroid metabolites; conjugation to steroids with specific structural features (e.g., double bonds). diva-portal.orgnih.gov |
| Human N-acetyltransferase 2 (NAT2) | Transfers an acetyl group to xenobiotics, typically those with amine or hydrazine groups, to facilitate detoxification. youtube.comcreative-proteomics.com | Catalyzes the final step in the mercapturic acid pathway for excreting glutathione-conjugated metabolites. nih.gov |
Computational Modeling in Steroid Research
Computational modeling has become an indispensable tool in drug design and biochemical research, providing insights into the relationship between a molecule's structure and its biological activity. For steroids, these methods help predict potency, receptor affinity, and metabolic fate, guiding the synthesis of more effective and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) Analysis of Steroids
Quantitative Structure-Activity Relationship (QSAR) is a computational method used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. sysrevpharm.org The fundamental principle is that variations in the structural or physicochemical properties of a molecule are responsible for the observed differences in their biological activities. sysrevpharm.orgyoutube.com QSAR models are built by calculating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to find the best correlation with experimental activity. sysrevpharm.orgnih.gov
QSAR studies on the 19-nortestosterone family of steroids have successfully identified key molecular properties that govern their anabolic and androgenic activities. One such study revealed that electronic properties are significantly related to biological activity. nih.gov The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), total dipole moment, and the net charges on specific carbon atoms in the steroid nucleus were identified as crucial descriptors. nih.gov These findings suggest that these electronic features are key to the interaction of the steroids with their binding site on the androgen receptor. nih.gov
Further QSAR analyses on other steroid classes have reinforced the importance of these properties. For instance, studies on estrogenic steroids found statistically significant correlations between biological activity and the hydrophobicity of substituents on the steroid's D-ring. nih.gov This indicates a close hydrophobic contact between this part of the steroid and the receptor. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to rationalize activity differences in steroid aromatase inhibitors, identifying specific hydrophobic pockets and steric constraints within the enzyme's active site. nih.gov The presence of the C17-acetate ester on this compound and the chloro group at C4 are structural features that would significantly influence the electronic and steric descriptors used in QSAR models, thereby modulating its binding affinity and activity.
Table 2: Influence of Structural Modifications on Steroid Activity (Based on QSAR Principles)
| Structural Modification | Physicochemical Effect | Impact on Biological Activity (General Findings) |
| Addition of Halogens (e.g., Chlorine) | Alters electronic properties (electronegativity, charge distribution) and hydrophobicity. nih.govacs.org | Can significantly modify binding affinity and potency by altering key electronic interactions with the receptor. nih.gov |
| Esterification at C17 (e.g., Acetate) | Increases lipophilicity (hydrophobicity). | Often modifies pharmacokinetics, potentially creating a pro-drug that is hydrolyzed to the active form. |
| Substitution on the Steroid Nucleus | Affects steric fit and hydrophobicity. nih.govnih.gov | Can enhance or decrease receptor binding depending on the size, shape, and location of the substituent group. nih.gov |
| Alterations to Ring Structure (e.g., double bonds) | Changes molecular geometry and electronic distribution. nih.gov | Influences receptor binding and can create sites for metabolic attack (e.g., glutathione conjugation). nih.gov |
Molecular Docking Studies of Steroid-Enzyme Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a steroid) when bound to a second (a receptor, such as an enzyme or hormone receptor) to form a stable complex. nih.gov The process involves placing the ligand into the binding site of the receptor in various conformations and using a scoring function to estimate the binding affinity, typically represented as a binding energy score. nih.govmdpi.com Docking studies are invaluable for understanding the molecular basis of ligand-receptor interactions, revealing key contacts like hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.gov
Docking simulations have been widely applied to understand how natural and synthetic steroids interact with their primary targets, such as the androgen receptor (AR), as well as with metabolic enzymes. nih.gov Studies docking various synthetic anabolic steroids into the human androgen receptor's ligand-binding domain (hARLBD) show that the binding cavity is highly hydrophobic, and even small differences in the steroid's structure significantly influence the interaction strength. For 19-nortestosterone derivatives, docking studies have helped elucidate their binding modes within receptors and other proteins. nih.govnih.gov These studies confirm that the steroids bind within specific subdomains, and the stability of the complex is maintained by forces such as hydrogen bonds and van der Waals interactions. nih.gov
Furthermore, molecular docking has been used to investigate how steroids interact with metabolic enzymes. Simulations of steroid substrates with hydroxysteroid dehydrogenases, for example, have successfully explained the enzymes' preferences for metabolizing certain positions on the steroid nucleus. nih.gov The models showed how different steroids could adopt "backwards" or "upside-down" binding orientations to present different carbonyl or hydroxyl groups to the enzyme's active site, rationalizing the observed metabolic products. nih.gov For this compound, docking studies could predict its orientation within the androgen receptor, revealing how the C4-chloro group and the C17-acetate ester influence its fit and interaction with key amino acid residues like Asn705 and Arg752, which are known to be critical for stabilizing the natural ligand. Similarly, docking it into the active sites of metabolic enzymes like GSTs could help predict its potential for biotransformation.
Table 3: Predicted Interactions from Molecular Docking of Androgenic Steroids
| Ligand Type | Target Protein | Key Interacting Residues (Examples) | Type of Interaction |
| Androgens (e.g., DHT) | Androgen Receptor (AR) | Asn705, Arg752, Gln711, Thr877 | Hydrogen Bonding, Hydrophobic Interactions |
| 19-Nortestosterone Derivatives | Human Serum Albumin (HSA) | Trp214, Arg218, Arg222 | Hydrogen Bonding, van der Waals Forces. nih.gov |
| Ecdysteroids (Insect Steroids) | Tyrosinase | His85, Gly281, Asn81 | Hydrogen Bonding. mdpi.com |
| Corticosteroids | Metabolic Enzymes (e.g., Mpro) | His41, Cys145 | Hydrogen Bonding. researchgate.net |
Future Directions in 4 Chloro 19 Nortestosterone Acetate Research
Development of Novel Analytical Approaches for Environmental Monitoring
The increasing concern over synthetic steroids as endocrine-disrupting chemicals (EDCs) in the environment necessitates the development of highly sensitive and specific analytical methods for their detection. nih.gov Future research will focus on advancing current technologies and pioneering new ones to monitor 4-Chloro-19-nortestosterone acetate (B1210297) and similar compounds in complex environmental matrices such as water, wastewater, and soil.
Currently, the gold standard for detecting steroid hormones involves chromatography coupled with mass spectrometry. nih.gov Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) offer the low detection limits required, often in the nanogram per liter (ng/L) range. nih.govnih.gov A crucial component of these methods is sample preparation, where solid-phase extraction (SPE) is used to concentrate the analytes from large sample volumes and remove interfering substances. nih.gov The hydrophilic-lipophilic balanced polymer, Oasis HLB, is a widely used sorbent for this purpose due to its efficiency in retaining a broad range of compounds. nih.gov
Emerging frontiers in analytical chemistry are exploring novel biosensor technologies for real-time, cost-effective, and field-deployable monitoring. mdpi.com Nanotechnology-based biosensors, for instance, show significant promise by offering enhanced sensitivity and specificity. acs.org Future developments may include:
Electrochemical Immunosensors: These sensors utilize the specific binding of an antibody to the target steroid, generating a measurable electrochemical signal. neliti.comkneopen.com
Nanowire-Based Biosensors: Using materials like silicon nanowires, these sensors provide a high surface-area-to-volume ratio, which amplifies the signal upon the binding of the target molecule. acs.org
Quantum Dot-Based Sensors: These sensors can detect the presence of steroid hormones through changes in fluorescence, offering a highly sensitive detection mechanism. nih.gov
These innovative approaches could revolutionize environmental monitoring by enabling rapid screening and continuous data collection, providing a more dynamic picture of steroid contamination.
Table 1: Comparison of Analytical Methods for Steroid Detection
| Analytical Method | Typical Detection Limit | Common Environmental Matrix | Key Advantages | Reference |
|---|---|---|---|---|
| LC-MS/MS | 0.01–20 ng/L | Wastewater, Surface Water | High sensitivity and specificity, suitable for a wide range of compounds. | nih.gov |
| GC-MS | Sub-ng/L levels | Various water types | Excellent separation and sensitivity, especially after derivatization. | nih.gov |
| ELISA (Screening) | pg/mg range (in hair) | Hair, Water | High throughput, cost-effective for initial screening. | |
| Electrochemical Immunosensor | 7.8–500.0 pg/mL | Blood Plasma (Fish) | Rapid, label-free detection, potential for portability. | neliti.comkneopen.com |
| Nanowire-Based Biosensor | 1 ng/mL | Aqueous solutions | High sensitivity due to signal amplification, real-time analysis. | acs.org |
Exploration of Advanced Biotransformation Pathways for Remediation
Bioremediation, which harnesses the metabolic capabilities of microorganisms, presents an environmentally sustainable strategy for eliminating synthetic steroids from contaminated ecosystems. nih.govfrontiersin.org Future research is focused on identifying novel microorganisms and elucidating the enzymatic pathways capable of degrading compounds like 4-Chloro-19-nortestosterone acetate.
Microbial degradation of steroids occurs under both aerobic and anaerobic conditions through distinct pathways. nih.govnih.gov
Aerobic Degradation: This process requires oxygen and involves oxygenase enzymes that break open the steroid's core ring structure. For androgens, the primary mechanism is the 9,10-seco pathway. nih.govnih.gov
Anaerobic Degradation: In the absence of oxygen, denitrifying bacteria can degrade steroids via the 2,3-seco pathway. nih.govnih.gov
Numerous microorganisms, including bacteria and fungi, have been identified for their ability to transform steroids. bohrium.com Species from genera such as Rhodococcus, Cunninghamella, Cladosporium, and Rhizopus can perform various biotransformations, including hydroxylations and oxidations, on the steroid nucleus. bohrium.commdpi.com These transformations can significantly alter the biological activity of the parent compound. nih.gov The ultimate goal of this research is to achieve complete mineralization of the steroid into harmless products. nih.gov
The next phase of research will involve moving beyond simple screening to a more in-depth molecular investigation. This includes identifying the specific genes and enzymes responsible for the degradation pathways. This knowledge is crucial for developing robust bioremediation technologies, potentially through the engineering of microorganisms with enhanced degradation capabilities.
Table 2: Examples of Microbial Biotransformation of Steroids
| Microorganism | Steroid Substrate | Transformation Reaction | Reference |
|---|---|---|---|
| Cunninghamella elegans | Pregnenolone acetate | Hydroxylation | nih.gov |
| Rhizopus stolonifer | Testosterone (B1683101) | Epoxidation | |
| Macrophomina phaseolina | Mestanolone | Hydroxylation | |
| Cunninghamella blakesleeana | Nandrolone (B1676933) | Hydroxylation | |
| Rhodococcus sp. | 17β-Estradiol | Dehydrogenation, Ring Cleavage | mdpi.com |
Elucidation of Complex Structure-Activity Relationships through Advanced Computational Models
Computational modeling, or in silico toxicology, provides powerful tools to predict the biological activity of chemicals like this compound, thereby reducing the need for extensive and costly animal testing. nih.govsnf.ch Future research will increasingly rely on these methods to understand how the chemical's structure dictates its interaction with biological targets, primarily the androgen receptor (AR).
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between a chemical's structural properties (descriptors) and its biological activity. nih.govnih.gov These models can predict the receptor binding affinity of a vast number of chemicals, helping to prioritize them for further toxicological testing. nih.govnih.gov Recent advances incorporate machine learning and deep learning algorithms to create highly predictive models with accuracies reported between 84% and 100% for AR and ER binding. frontiersin.orgmdpi.com
Molecular Docking: This technique simulates the interaction between a ligand (the steroid) and its receptor (the AR). It provides a three-dimensional visualization of how the molecule fits into the receptor's binding pocket and identifies the key steric and electrostatic forces that determine binding affinity. nih.govmdpi.com
Mechanistic Computational Models: These models simulate entire biological pathways, such as steroidogenesis, to predict how exposure to a chemical can alter hormone synthesis and secretion. nih.govnih.gov
These computational tools are invaluable for screening large chemical libraries for potential endocrine-disrupting activity and for guiding the design of new molecules with desired properties while minimizing unintended biological effects. nih.govnih.gov
Table 3: Computational Models in Steroid Research
| Computational Approach | Primary Purpose | Key Findings/Capabilities | Reference |
|---|---|---|---|
| QSAR (2D and 3D) | Predict receptor binding affinity from chemical structure. | Identifies key structural features (hydrophobicity, steroidal nucleus) that influence binding. Can achieve high predictive accuracy. | nih.govnih.gov |
| Machine Learning (e.g., Random Forest) | Develop predictive models for endocrine disruption activity. | Can achieve high balanced accuracies (up to 93%) for predicting receptor binding, agonism, and antagonism. | frontiersin.org |
| Counter-Propagation Artificial Neural Networks (CPANN) | Predict binding affinity to nuclear receptors. | Models showed excellent performance with prediction accuracy from 94% to 100%. | mdpi.com |
| Molecular Docking | Simulate ligand-receptor interactions. | Provides insights into the molecular mechanism of binding and the specific interactions within the receptor pocket. | mdpi.com |
| Mechanistic Pathway Modeling | Simulate the effects of chemicals on hormone synthesis pathways. | Can estimate changes in steroid concentrations in response to enzyme inhibitors. | nih.govnih.gov |
Investigation of Cross-Species Androgen Receptor Responses to Synthetic Steroids
While the androgen receptor (AR) is highly conserved across vertebrate species, significant differences exist in how the receptors of various animals respond to synthetic steroids. nih.gov Understanding these species-specific responses is critical for accurately assessing the environmental risks posed by compounds like this compound, as toxicological data from one species is often used to predict effects in others. nih.gov
Furthermore, the physiological role of androgens can differ between species. In chickens, for instance, the AR appears to be a core transcriptional regulator specific to granulosa cells and plays a unique role in follicle selection, a process that differs from that in mammals. frontiersin.org This implies that exposure to a synthetic androgen could have different reproductive consequences in birds compared to mammals.
Future research must focus on generating more robust comparative data. This involves:
Performing in vitro binding and transactivation assays using ARs from a wider range of ecologically relevant species. nih.gov
Conducting in vivo studies to observe the organism-level effects across different taxonomic groups. nih.gov
Analyzing the genetic and structural differences in the AR ligand-binding domain across species to understand the molecular basis for varied responses.
This comparative approach will improve the scientific basis for inter-species extrapolation and lead to more accurate environmental risk assessments for synthetic steroids.
Table 4: Comparative Androgen Receptor (AR) Responses
| Species | Finding | Implication | Reference |
|---|---|---|---|
| Human vs. Fish | Species-specific differences in steroid receptor activation by natural and synthetic chemicals have been reported. | Extrapolation of toxicological data between mammalian and non-mammalian species requires caution. | nih.gov |
| Vertebrates (General) | ARs are conserved across vertebrates, but differences in sensitivity may exist. Fish ARs may be less sensitive to some androgens than human AR. | While the general mechanism is conserved, the potency of a compound can vary significantly between species. | nih.gov |
| Chicken vs. Mammals (Human, Cow) | AR is a core transcriptional regulator specific to chicken granulosa cells and regulates follicle selection differently than in mammals. | The physiological impact of AR activation can be species-specific, tied to differences in reproductive biology. | frontiersin.org |
| Mammals vs. Teleost Fish | Mammals have two estrogen receptor (ER) subtypes, while teleost fish have three, indicating different evolutionary paths and potentially different functional roles. | Cross-species comparisons must account for differences in the number and types of steroid receptors. | scienceopen.comnih.gov |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Chloro-19-nortestosterone acetate, and how are intermediates validated?
- Methodology : Synthesis typically involves halogenation and acetylation of 19-nortestosterone derivatives. Key intermediates (e.g., 4-chloroandrost-4-ene-17-ol-3-one) are synthesized via selective chlorination using reagents like thionyl chloride. Validation includes nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>99%) .
- Critical Step : Ensure anhydrous conditions during acetylation to avoid hydrolysis of the acetate group.
Q. How can spectroscopic techniques (NMR, MS) be used to characterize the structural integrity of this compound?
- NMR Analysis : Compare chemical shifts of protons in the steroid backbone (e.g., C-17 acetate at δ 2.05 ppm) and chlorine substitution at C-4 (δ 4.3–4.5 ppm). Assign stereochemistry using NOESY correlations .
- Mass Spectrometry : Monitor molecular ion peaks (e.g., m/z 364.91 for [M+H]⁺) and fragmentation patterns (e.g., loss of acetate group at m/z 304) .
Q. What are the key impurities in this compound synthesis, and how are they controlled?
- Common Impurities : 3,6-Dioxo-19-nor-17α-pregn-4-en-20-yn-17-yl acetate (EP Impurity G) and acetylated byproducts.
- Control Strategies : Use preparative HPLC with UV detection (λ = 240 nm) and impurity reference standards for quantification .
Advanced Research Questions
Q. How can GC–MS/MS parameters be optimized for detecting this compound metabolites in biological matrices?
- Optimization Steps :
- Column Selection : Use a DB-5MS capillary column (30 m × 0.25 mm ID) for resolving polar metabolites.
- Ionization : Electron impact (EI) at 70 eV with selected reaction monitoring (SRM) for transitions like m/z 365 → 304 (collision energy: 18%) .
- Sample Prep : Hydrolyze conjugates enzymatically (β-glucuronidase) and derivatize with MSTFA for volatility .
Q. What strategies resolve contradictions in metabolite identification across different analytical platforms (e.g., GC–MS vs. ELISA)?
- Cross-Validation : Use synthesized metabolite standards (e.g., NorCLAD) to confirm retention times and spectral matches in GC–MS. Compare with ELISA results (e.g., 19-Nortestosterone kits) by spiking known concentrations into matrices .
- Data Interpretation : Apply principal component analysis (PCA) to distinguish false positives from true metabolites .
Q. How can isotopic labeling (e.g., deuterated analogs) improve pharmacokinetic studies of this compound?
- Applications : Use deuterium-labeled internal standards (e.g., D₃-4-CLTA) to correct for matrix effects in LC–MS quantification.
- Experimental Design : Administer labeled and unlabeled compounds in vivo to track metabolic stability and excretion pathways .
Q. What are the challenges in elucidating the metabolic pathways of this compound in non-model organisms?
- Model Limitations : Standard vertebrate models may lack specific cytochrome P450 isoforms. Use alternative models (e.g., N. integer crustaceans) and in vitro microsomal assays to identify species-specific metabolites .
- Data Gaps : Combine high-resolution MS (HRMS) with molecular networking to predict novel Phase I/II metabolites .
Q. How should researchers validate analytical methods for this compound under ISO/IEC 17025 guidelines?
- Validation Parameters :
- Linearity : R² ≥ 0.99 over 1–100 ng/mL.
- Recovery : ≥85% in spiked urine/kidney fat samples.
- Precision : Intra-day CV < 5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
